β-Methylamino-L-alanine Dihydrochloride is a non-protein amino acid that has garnered attention due to its potential neurotoxic effects, particularly in relation to neurodegenerative diseases. This compound is derived from β-Methylamino-L-alanine, which is produced by various cyanobacteria and some diatoms. The dihydrochloride form enhances its solubility and stability, making it more suitable for research and potential therapeutic applications.
β-Methylamino-L-alanine is primarily sourced from cyanobacteria, particularly those found in freshwater and marine environments. It has been isolated from species such as Aphanizomenon flos-aquae and Microcystis aeruginosa. Recent studies have also indicated that certain freshwater diatoms can produce this compound, expanding the known sources of β-Methylamino-L-alanine beyond cyanobacteria .
This compound belongs to the class of amino acids, specifically categorized as a non-protein amino acid. Its structural similarity to L-alanine allows it to interact with biological systems, yet it does not participate in protein synthesis like standard amino acids.
The synthesis of β-Methylamino-L-alanine Dihydrochloride typically involves several chemical reactions that convert precursor compounds into the final product. A notable method includes:
The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature, pressure, and the choice of solvents and catalysts. For instance, using palladium-carbon as a catalyst under specific atmospheric conditions can significantly enhance the efficiency of the hydrogenation step .
β-Methylamino-L-alanine Dihydrochloride has a molecular formula of CHClNO. Its structure features a methyl group attached to an amino group adjacent to the carboxylic acid functional group, which is characteristic of amino acids.
β-Methylamino-L-alanine can participate in various biochemical reactions due to its amino acid nature. It can act as:
The neurotoxic effects are believed to arise from its structural similarity to neurotransmitters, leading to interference in normal synaptic functions . Studies have shown that β-Methylamino-L-alanine can mimic excitatory neurotransmitters, potentially leading to excitotoxicity.
The mechanism of action for β-Methylamino-L-alanine involves its incorporation into metabolic pathways where it may disrupt normal cellular functions:
Research indicates that exposure levels of β-Methylamino-L-alanine correlate with increased incidence rates of neurodegenerative diseases in populations consuming cyanobacteria-contaminated water sources .
Relevant analyses include chromatographic techniques for purity assessment and quantification in environmental samples .
β-Methylamino-L-alanine Dihydrochloride is primarily used in research settings focusing on:
β-Methylamino-L-alanine dihydrochloride (BMAA·2HCl) is the stable hydrochloride salt form of the non-proteinogenic amino acid β-N-methylamino-L-alanine. Its molecular formula is C₄H₁₀N₂O₂·2HCl, corresponding to a molecular weight of 154.60 g/mol for the monohydrochloride form (C₄H₁₁ClN₂O₂) and 191.06 g/mol for the dihydrochloride salt [1] [7]. The compound presents as a white to yellow crystalline solid with high water solubility (>31.25 mg/mL), facilitating its use in laboratory studies [7]. Key physicochemical parameters include:
BMAA dihydrochloride readily dissolves in aqueous solutions but requires acidic conditions to prevent degradation. Its polar nature limits passive diffusion across biological membranes, though active transport mechanisms enable cellular uptake. The hydrochloride form provides stability for commercial distribution and experimental use, with recommended storage at -20°C in sealed containers to prevent moisture absorption [7].
Table 1: Physicochemical Profile of BMAA Dihydrochloride
Property | Value | Experimental Conditions |
---|---|---|
Molecular Formula | C₄H₁₀N₂O₂·2HCl | - |
Molecular Weight | 191.06 g/mol | - |
Solubility in Water | >31.25 mg/mL | 25°C, pH neutral |
log P | -0.1 | Measured partition coefficient |
pKa | 1.883 | Acid dissociation constant |
Crystal Form | White to yellow crystalline | Ambient conditions |
Stability | Hygroscopic | Requires desiccated storage |
BMAA coexists with structural isomers in environmental and biological matrices, necessitating precise analytical differentiation. The primary isomers include:
Chromatographic separation is essential for accurate identification, as these isomers exhibit distinct toxicological profiles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods reveal key differences:
Environmental studies show these isomers co-occur in cyanobacterial blooms, with 2,4-DAB detected in 100% of Australian freshwater cyanobacteria isolates at concentrations up to 1,836 ng/mg dry weight – often exceeding BMAA levels [3]. Analytical challenges persist due to their similar mass-to-charge ratios, requiring optimized chromatographic conditions for unambiguous identification.
Table 2: Differentiation of BMAA from Key Isomers
Parameter | BMAA | 2,4-DAB | AEG | BAMA |
---|---|---|---|---|
IUPAC Name | (2S)-2-Amino-3-(methylamino)propanoic acid | 2,4-Diaminobutanoic acid | N-(2-Aminoethyl)glycine | β-Amino-N-methylalanine |
Structural Formula | H₂N-CH₂-CH(NHCH₃)-COOH | H₂N-CH₂-CH₂-CH(NH₂)-COOH | NH-CH₂-CH₂-NH-CH₂-COOH | H₂N-CH₂-CH(NH₂)-CH₂NHCH₃ |
Neurotoxicity | Excitotoxic, protein misfolding | GABA uptake inhibition | Lower toxicity (in vitro) | Uncertain |
Environmental Prevalence | Global cyanobacteria | Higher than BMAA in blooms | Variable occurrence | Rare |
Key MS Fragment (FMOC) | m/z 119 | m/z 130.2 | m/z 179.1 | m/z 119 (different RT) |
BMAA was first isolated in 1967 from seeds of Cycas circinalis (cycad palm) during investigations into Guam's ALS-parkinsonism dementia complex (ALS/PDC) epidemic [2] [4]. Initial hypotheses attributed toxicity directly to cycad compounds, but in 2003, Cox et al. demonstrated that symbiotic Nostoc cyanobacteria in coralloid roots were the true biosynthetic source [2]. This discovery shifted the paradigm toward cyanobacterial origins of the neurotoxin.
Key historical milestones include:
The biomagnification hypothesis emerged from studies of the Guam ecosystem: BMAA produced by cyanobacteria accumulates in cycad seeds (≈250 μg/g), concentrates further in flying foxes (Pteropus mariannus, >3,500 μg/g), and enters the human food chain [2]. This trophic transfer mechanism explained the exceptionally high ALS/PDC incidence among the Chamorro people, who consumed both cycad flour and flying foxes. Contemporary research confirms analogous biomagnification in marine ecosystems, with BMAA detected in sharks (up to 1,836 ng/mg in fins) and mollusks [2] .
Analytical advancements have been pivotal in mapping BMAA distribution. Early methods relied on cation-exchange chromatography with limited specificity. Modern techniques employ:
Table 3: Historical Evolution of BMAA Research
Period | Key Advancements | Impact on Research Field |
---|---|---|
1960s-1980s | - Isolation from cycads- Animal neurotoxicity confirmed- Guam ALS/PDC linkage proposed | Established BMAA as a neurotoxin with possible environmental origins |
1990s-2000s | - Protein-binding hypothesis- Cyanobacterial symbionts discovered- Global cyanobacterial screening | Shifted focus to aquatic ecosystems; proposed biomagnification mechanisms |
2010-2015 | - HILIC-MS/MS development- Isomer differentiation- Ecological food web studies | Confirmed widespread occurrence; resolved analytical controversies; quantified trophic transfer |
2016-Present | - Unified extraction protocols- Multicompartment environmental monitoring- Neurotoxicity mechanisms | Enabled global comparisons; revealed chronic low-dose exposure risks; advanced pathophysiology models |
The dihydrochloride salt has become the standard reference material for contemporary research due to its stability and commercial availability. Studies using this form have elucidated BMAA's mechanisms of action, including misincorporation into neuronal proteins (replacing L-serine), glutamate receptor agonism (AMPA/kainate/NMDA), and induction of oxidative stress via metabotropic glutamate receptor 5 (mGluR5) activation [2] [7]. These advances stem from the reliable physicochemical properties of the dihydrochloride form, facilitating reproducible experimental outcomes across neurotoxicological investigations.
Table 4: BMAA Dihydrochloride in Contemporary Research
Application | Research Utility | Key Findings Enabled |
---|---|---|
In Vitro Toxicology | Soluble standard for dosing cell cultures | - Misincorporation into proteins- Selective motor neuron toxicity- Glutathione depletion |
Animal Exposure Models | Precise dosing in drinking water or injections | - Neurofibrillary tangle formation- β-amyloid deposition- Motor deficits in primates |
Analytical Chemistry | Reference standard for method validation | - Detection limits <0.1 ng/mL- Isomer differentiation- Food web quantification |
Ecotoxicology | Tracer for bioaccumulation studies | - Trophic magnification factors- Tissue distribution profiles- Depuration kinetics |
Mechanistic Studies | Ligand for receptor binding assays | - mGluR3 activation- NMDA receptor potentiation- Protein kinase C inhibition |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0